Epitalon (TFA)

CAS No.:

Cat. No.: VC13649208

Molecular Formula: C16H23F3N4O11

Molecular Weight: 504.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23F3N4O11 |

|---|---|

| Molecular Weight | 504.37 g/mol |

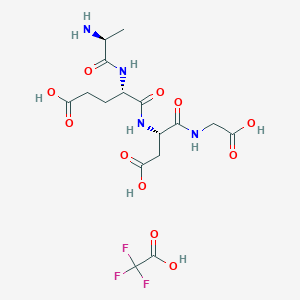

| IUPAC Name | (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1 |

| Standard InChI Key | RJCJYCJZMHAFCM-WQYNNSOESA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

| SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical and Pharmacological Profile

Epitalon (TFA) is a synthetic peptide with the molecular formula and a molecular weight of 504.37 g/mol . Its TFA salt form enhances solubility in aqueous and dimethyl sulfoxide (DMSO) solutions, critical for laboratory applications .

Table 1: Molecular Properties of Epitalon (TFA)

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 504.37 g/mol |

| CAS Number | 307297-39-8 |

| Solubility (DMSO) | 250 mg/mL (495.67 mM) |

| Storage Conditions | -80°C (2 years); -20°C (1 year) |

| Purity | ≥98% (HPLC-validated) |

The peptide’s stability and bioavailability are influenced by its trifluoroacetate counterion, though concerns about TFA’s cellular toxicity in vivo warrant caution .

Mechanisms of Action: Telomerase Activation and Beyond

Telomere Elongation

Epitalon (TFA) activates telomerase, the enzyme responsible for maintaining telomere length. In telomerase-negative human fetal fibroblasts, it induces telomerase catalytic subunit expression, elongating telomeres by 0.2–0.6 kb and extending cellular proliferative capacity beyond the Hayflick limit . This effect is attributed to epigenetic reactivation of the telomerase reverse transcriptase (TERT) gene .

Antioxidant and Anti-Inflammatory Effects

The peptide upregulates antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), reducing oxidative stress in aging rat models . It also suppresses pro-inflammatory cytokines, such as interleukin-2 (IL-2), by modulating mRNA levels .

Circadian Rhythm Regulation

Epitalon (TFA) restores melatonin and cortisol rhythms in aged non-human primates, correlating with improved sleep patterns and neuroendocrine function . This action is linked to its structural mimicry of pineal gland peptides .

Preclinical Research Findings

Lifespan Extension

-

Mice: Subcutaneous administration (1.0 µg/mouse monthly) increased the lifespan of the last 10% of survivors by 13.3% in Swiss-derived SHR mice .

-

Fruit Flies: Treated Drosophila showed a 12–15% lifespan extension, attributed to reduced oxidative DNA damage .

Tumor Suppression

Epitalon (TFA) reduced spontaneous mammary tumor incidence by 27% in aged mice and decreased metastasis frequency by 34% . Mechanistically, it downregulates oncogenes (e.g., Myc) and upregulates tumor suppressors (e.g., p53) .

Neuroprotection

In induced neuronal models, Epitalon (TFA) enhanced dendritic arborization by 32–51% and reduced oxidative DNA damage by 40% in fibroblasts from elderly donors .

Clinical Implications and Human Studies

Retinitis Pigmentosa

A pilot study reported improved visual acuity in 68% of patients with pigmental retinal degeneration after intranasal Epitalon (TFA) administration . The peptide preserved retinal integrity in Campbell rats, suggesting neurotrophic effects .

Geroprotection

Future Directions in Epitalon Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume